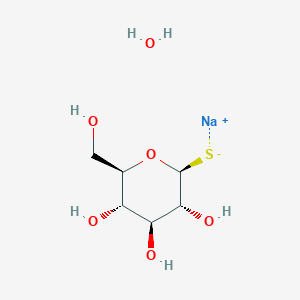

Beta-D-thioglucose sodium salt hydrate

Description

Contextualization within Thioglycoside Chemistry and Glycobiology

Thioglycosides, the class of compounds to which Beta-D-thioglucose sodium salt hydrate (B1144303) belongs, are characterized by the presence of a sulfur atom in the glycosidic bond. umsl.edu This fundamental difference from their naturally occurring oxygen-containing counterparts, the O-glycosides, imparts a significantly higher resistance to enzymatic and chemical hydrolysis. researchgate.net This enhanced stability is a key attribute that makes thioglycosides, including Beta-D-thioglucose sodium salt hydrate, powerful tools in glycobiology. They can act as mimics of natural carbohydrates, allowing researchers to study the interactions and functions of sugars in biological processes without the complication of rapid degradation. researchgate.net

In the broader context of glycobiology, which investigates the structure, biosynthesis, and biological functions of saccharides, thioglycosides serve as crucial probes. umsl.edu The cellular machinery that synthesizes and modifies complex carbohydrate structures, known as glycans, can be investigated using stable thioglycoside analogs. Furthermore, these compounds are instrumental in the synthesis of complex glycoconjugates, which are molecules where carbohydrates are linked to proteins or lipids. nih.gov

Academic Relevance of Sulfur-Containing Carbohydrates

The deliberate incorporation of sulfur into carbohydrate structures has become a cornerstone of modern chemical biology and medicinal chemistry. Sulfur's unique properties, such as its greater nucleophilicity compared to oxygen and its ability to exist in various oxidation states, offer a rich playground for chemical modifications and the design of novel molecular tools. rsc.org The synthesis of sulfur-containing analogs of natural carbohydrates allows for the creation of compounds with tailored biological activities. acs.orgresearchgate.net

Sulfur-containing carbohydrates, often referred to as thiosugars, are not merely synthetic curiosities; they are vital for probing the mechanisms of carbohydrate-processing enzymes. nih.gov For instance, they can act as inhibitors of glycosidases, enzymes that break down complex carbohydrates. researchgate.netresearchgate.net By studying how these synthetic analogs interact with enzymes, researchers can gain a deeper understanding of the enzymatic mechanisms and design more potent and specific inhibitors for therapeutic applications. The academic interest in these compounds is further fueled by their potential as building blocks for the synthesis of novel bioactive molecules and materials. umsl.edu

Detailed Research Findings

This compound is utilized in various research applications, primarily leveraging its stability and its role as a glucose analog.

One of the prominent uses of this compound is as a substrate or inhibitor in the study of enzymes, particularly β-glucosidases. myskinrecipes.com Its structural similarity to β-D-glucose allows it to interact with the active site of these enzymes. However, the presence of the sulfur atom alters its reactivity, making it a useful tool to study enzyme kinetics and mechanisms.

Furthermore, Beta-D-thioglucose sodium salt has been employed as a carrier molecule. fishersci.cacymitquimica.comthermofisher.com Its glucose moiety can facilitate the uptake of attached molecules, such as markers, polymers, and nanoparticles, into cells through glucose transporters. fishersci.cacymitquimica.comthermofisher.com This property is particularly valuable in the development of targeted delivery systems for imaging agents or therapeutic compounds.

The thiol group in 1-thio-β-D-glucose, the parent compound of the sodium salt hydrate, also allows for a variety of chemical reactions, including the thiol-Michael addition reaction and polymerization. caymanchem.com This chemical versatility enables its use in the creation of novel biomaterials and for surface modification of nanoparticles. caymanchem.com For instance, it has been used to stabilize gold nanoparticles for colorimetric bioassays. caymanchem.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 255818-98-5 |

| Molecular Formula | C6H13NaO6S |

| Molecular Weight | 236.22 g/mol |

| Synonyms | 1-THIO-D-GLUCOSE, SODIUM SALT HYDRATE, β-D-Thioglucose sodium salt hydrate |

This data is compiled from multiple sources. myskinrecipes.comsigmaaldrich.comjkchemical.comchemicalbook.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5S.Na.H2O/c7-1-2-3(8)4(9)5(10)6(12)11-2;;/h2-10,12H,1H2;;1H2/q;+1;/p-1/t2-,3-,4+,5-,6+;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVTYEYRNBRYMM-UZUGEDCSSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)[S-])O)O)O)O.O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])O)O)O)O.O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NaO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Beta D Thioglucose Sodium Salt Hydrate

Established Approaches for 1-Thiosugar Synthesis

The synthesis of 1-thiosugars, including Beta-D-thioglucose sodium salt hydrate (B1144303), is a significant area of carbohydrate chemistry, primarily due to their increased stability against enzymatic hydrolysis compared to their O-glycoside counterparts. eurekaselect.comiiserpune.ac.in This stability makes them valuable as enzyme inhibitors and therapeutic agents. A variety of synthetic methodologies have been developed to access these important compounds. eurekaselect.comresearchgate.net

Synthesis from Glycosyl Halides and Thioacetates

A common and established method for preparing 1-thiosugars involves the reaction of glycosyl halides with thioacetate salts. researchgate.net This reaction typically proceeds via an SN2-type mechanism, which results in an inversion of the anomeric configuration. researchgate.net For instance, when a 2,3,4,6-tetraacetyl-α-bromomannose is treated with tetra-butylammonium thioacetate, the resulting product is the S-acetyl β-thiomannose. researchgate.net Similarly, the reaction of 2,3,4,6-tetraacetyl-β-chloroglucose with potassium thioacetate or tetra-butyl ammonium (B1175870) thioacetate yields S-acetyl α-thioglucose. researchgate.net

The S-acetyl group can be selectively removed to yield the O-acetyl protected α-thiols or fully deprotected to the sodium salt of the α-thiol using reagents like sodium methoxide in methanol (B129727). researchgate.netresearchgate.net

Table 1: Synthesis of S-Acetyl Thiosugars from Glycosyl Halides

| Glycosyl Halide | Reagent | Product | Yield (%) |

|---|---|---|---|

| 2,3,4,6-tetraacetyl-β-chloroglucose | Potassium thioacetate | S-acetyl α-thioglucose | 36-46 |

| 2,3,4,6-tetraacetyl-β-chloroglucose | Tetra-butyl ammonium thioacetate | S-acetyl α-thioglucose | 36-46 |

| 2,3,4,6-tetraacetyl-α-bromomannose | Tetra-butylammonium thioacetate | S-acetyl β-thiomannose | 71-79 |

Xanthate-Mediated Synthesis of 1-Thioglucose Sodium Salts

The "xanthate approach," first reported in the 1960s, utilizes potassium alkyl xanthates as nucleophiles to react with glycosyl halides. researchgate.net This method also follows an SN2 mechanism, leading to the formation of glycosyl-alkyl xanthate intermediates with an inverted anomeric configuration. researchgate.net The yields for these intermediates typically range from 48% to 70%. researchgate.net Subsequent hydrolysis of the xanthate intermediate furnishes the desired 1-thiosugar. researchgate.net

Glycosyl Bromide Reactions with Thioacetamide and N,N-Dimethylthioformamide

Glycosyl bromides can also be converted to 1-thiosugars using thioacetamide or N,N-dimethylthioformamide. The reaction with thioacetamide provides 1,2-trans-1-thiosugars in yields ranging from 73% to 98% when conducted in methanol at 20°C. researchgate.net Similarly, N,N-dimethylthioformamide serves as an effective reagent for this transformation. researchgate.net

Preparation of Inverted 1-Thiosugars via Sodium Thiophosphate

An alternative route to 1-thiosugars with an inverted anomeric configuration involves the reaction of glycosyl halides with sodium thiophosphate. This method provides excellent yields, typically between 83% and 98%, at room temperature. researchgate.net The reaction proceeds through a mechanism that inverts the stereochemistry at the anomeric center, making it a reliable method for accessing specific stereoisomers. researchgate.net

Reactions of Glycosyl Acetates with Thioacetic Acid

Glycosyl acetates serve as viable precursors for the synthesis of 1-thiosugars, using thioacetic acid or potassium thioacetate as the nucleophile to form a 1-thioacetate intermediate. researchgate.net The use of Lewis acid catalysts is crucial for this transformation. In 1984, it was reported that zirconium chloride could catalyze the reaction between glycosyl acetates and thioacetic acid to produce 1,2-trans-1-thioglycoses in excellent yields. researchgate.net Later, in 1987, aluminum chloride (AlCl₃) was shown to be a more efficient catalyst, significantly reducing the reaction time from over 20 hours to just 1-2 hours. researchgate.net It was also noted that β-glucosylacetate reacts faster than α-glucosylacetate under these conditions. researchgate.net Other commonly used Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) and trimethylsilyl triflate (TMSOTf) can also promote this reaction under mild conditions. researchgate.net

Table 2: Lewis Acid Catalyzed Synthesis of 1-Thiosugars from Glycosyl Acetates

| Catalyst | Substrate | Reaction Time | Observation |

|---|---|---|---|

| Zirconium chloride | Glycosyl acetate | >20 hours | Excellent yields of S-acetyl 1-thiosugars |

| Aluminium chloride | Glycosyl acetate | 1-2 hours | Faster reaction compared to ZrCl₄ |

| Boron trifluoride diethyl etherate | Glycosyl acetate | Mild conditions | Effective for glycosylation |

Thioglycosidation Reactions Utilizing Beta-D-thioglucose Derivatives as Glycosyl Donors

Beta-D-thioglucose derivatives are versatile and stable glycosyl donors widely employed in the chemical synthesis of oligosaccharides. Their stability allows for complex protecting group manipulations, while the anomeric thio-substituent can be selectively activated under various conditions to form glycosidic bonds. The following sections detail several key methodologies for the activation of these thioglycosyl donors in glycosidation reactions.

Lewis Acid-Promoted Glycosylations

Lewis acid catalysis is a cornerstone of glycosylation chemistry, frequently used to activate thioglycoside donors. researchgate.net These reactions typically involve the coordination of a Lewis acid to the anomeric sulfur atom, which enhances the leaving group ability of the thiolate and facilitates the formation of a reactive oxocarbenium ion intermediate. This intermediate is then attacked by a glycosyl acceptor to form the desired glycosidic linkage.

A variety of Lewis acids can be employed, and they are sometimes used as part of a cooperative catalytic system. For instance, O-imidates, which can be generated in situ from thioglycoside precursors, are effectively activated by catalytic amounts of a Lewis acid. nih.gov The choice of Lewis acid, solvent, and reaction temperature can significantly influence the yield and stereoselectivity of the glycosylation. Common Lewis acids used for this purpose include trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and boron trifluoride etherate (BF₃·OEt₂).

Research has also explored the use of Lewis acids as α-directing additives in the glycosylation of thioglycosides protected with a 2,3-O-carbonate. researchgate.net This approach leverages the catalyst to control the stereochemical outcome of the reaction, highlighting the nuanced role Lewis acids play beyond simple activation.

Table 1: Examples of Lewis Acids in Thioglycoside Activation

| Lewis Acid Promoter | Typical Substrate | Key Feature |

| Trimethylsilyl triflate (TMSOTf) | Per-O-benzylated thioglycosides | Common and effective activator, often used with a co-promoter. |

| Boron trifluoride etherate (BF₃·OEt₂) | Acylated thioglycosides | Widely used for activating various glycosyl donors. |

| Bismuth(III) triflate (Bi(OTf)₃) | Galactosyl chlorides (as part of a cooperative system) | Used in cooperative systems to activate stable donors. researchgate.net |

| Silver(I) oxide (Ag₂O) | Thioglycosides (for conversion to OFox imidates) | Used to convert thioglycosides to more reactive intermediates. nih.gov |

Brønsted Acid-Catalyzed Glycosidations

Brønsted acids also serve as effective catalysts for the activation of thioglycoside donors. The mechanism involves protonation of the anomeric sulfur, which, similar to Lewis acid coordination, facilitates the departure of the thiol leaving group and formation of the oxocarbenium ion. The stereochemical outcome of Brønsted acid-catalyzed glycosylations can be complex, influenced by the interplay between the acid catalyst, the glycosyl donor, the acceptor, and the solvent. researchgate.net

Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been investigated to induce stereoselectivity in glycosylation reactions. acs.orgnih.govorganic-chemistry.org While originally demonstrated with trichloroacetimidate (B1259523) donors, the principle extends to other glycosyl donors amenable to acid activation. The chirality of the catalyst can influence the stereochemical environment around the reactive intermediates, potentially directing the nucleophilic attack of the glycosyl acceptor to favor the formation of one anomer over the other. organic-chemistry.org For instance, studies have shown that the choice of the (R)- or (S)-enantiomer of a chiral phosphoric acid catalyst can alter the α/β ratio of the glycosidic product formed. organic-chemistry.org

Furthermore, Brønsted acids can be involved in cascade reactions. In certain metal-catalyzed activations, a Brønsted acid-derived cascade can follow the initial metal-carbene reaction with the thioglycoside, leading to the formation of the key glycosyl oxocarbenium ion intermediate. nih.gov

Palladium-Catalyzed Activation Pathways in Glycosylation

Palladium catalysis offers a distinct approach to the activation of thioglycosides. nih.gov Research has demonstrated the feasibility of using palladium(II) bromide (PdBr₂) to promote glycosidation reactions. nih.govnih.gov While PdBr₂ alone can activate thioglycosides, the efficiency and yield of these reactions are significantly improved by the addition of co-catalysts or additives like propargyl bromide. nih.govnih.gov

Preliminary mechanistic studies suggest that the additive assists by forming an ionizing complex, which accelerates the departure of the thiol leaving group. nih.govnih.gov This palladium-based methodology has been applied to a range of thioglycoside donors and glycosyl acceptors, showcasing its potential as a valuable tool in oligosaccharide synthesis. nih.gov The application of palladium catalysis in glycochemistry is a growing field, with palladium(II) complexes being used to develop temporarily deactivated glycosyl donors and to direct stereoselective glycosylations. nih.gov

Table 2: Palladium-Catalyzed Glycosylation of a Thioglycoside Donor

| Glycosyl Donor | Glycosyl Acceptor | Catalyst System | Product | Yield | α/β Ratio | Reference |

| Tolyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | PdBr₂, Propargyl bromide | Tolyl 6-O-(2,3,4,6-tetra-O-benzyl-α/β-D-glucopyranosyl)-2,3,4-tri-O-benzoyl-1-thio-β-D-glucopyranoside | 73% | 2.5/1 | nih.gov |

Strategies for Stereoselective Glycosidic Bond Formation

Achieving high stereoselectivity is a central challenge in glycosylation chemistry. With thioglycoside donors, the stereochemical outcome (whether the α- or β-glycoside is formed) is influenced by several factors, including the nature of the protecting group at the C-2 position, the reactivity of the glycosyl donor and acceptor, the choice of promoter, and the reaction conditions.

One of the most powerful strategies for achieving 1,2-trans-glycosides is the use of a participating neighboring group at the C-2 position, such as an acetyl or benzoyl group. The ester group can form a cyclic acyl oxonium ion intermediate, which shields the α-face of the sugar, forcing the glycosyl acceptor to attack from the β-face, resulting exclusively in the 1,2-trans product.

Conversely, forming 1,2-cis-glycosides is often more challenging. This typically requires the use of a non-participating protecting group (e.g., benzyl (B1604629) or ether) at the C-2 position. In these cases, stereoselectivity is governed by a complex interplay of factors including the anomeric effect, solvent effects, and the nature of the catalyst. For instance, the strong anomeric effect of the thiane ring in 5-thio-D-glucose has been utilized to favor the formation of α-glycosidic bonds when used as a glycosyl donor. semanticscholar.org Chiral Brønsted acids have also been shown to influence the stereochemical outcome, hinting at the potential for catalyst-controlled diastereoselectivity. nih.govorganic-chemistry.org

Activation under Mild Alkylation Conditions

Thioglycosides can be activated for glycosylation under mild conditions using alkylating agents. This method typically involves the S-alkylation of the thioglycoside to form a reactive glycosyl sulfonium (B1226848) salt intermediate. researchgate.net This sulfonium ion is an excellent leaving group, readily displaced by a glycosyl acceptor.

A common and efficient promoter for this type of activation is methyl trifluoromethanesulfonate (methyl triflate). researchgate.net This powerful alkylating agent reacts with the anomeric sulfur to generate the sulfonium intermediate, which then proceeds to glycosylate a suitable alcohol acceptor. This method is notable for its mild conditions and has been successfully applied in the synthesis of complex oligosaccharides, including a trisaccharide and a heptasaccharide. researchgate.net More recently, a novel method has been developed using benzyl trichloroacetimidate in the presence of catalytic triflic acid for the activation of thioglycosides, achieving excellent yields with reactive substrates. scispace.comnih.gov

Application in Regenerative Glycosylation Strategies

Regenerative glycosylation represents an innovative strategy to improve the efficiency of glycosylation reactions. nih.gov This approach addresses the drawbacks of traditional methods, where stable donors like thioglycosides require stoichiometric activators, and highly reactive donors like O-imidates are often unstable. nih.gov

In one regenerative glycosylation protocol, a thioglycoside is first converted to a more reactive glycosyl donor, such as a glycosyl bromide. This intermediate then reacts with a catalytic amount of a mediator, like 3,3-difluoroxindole (HOFox), to form a highly reactive OFox imidate in situ. nih.gov This imidate is the active glycosylating species. Upon reaction with a glycosyl acceptor, the HOFox catalyst is regenerated, allowing it to participate in further catalytic cycles. nih.gov This regenerative approach bypasses the need for stoichiometric heavy-metal promoters and can lead to significantly higher yields, especially in the synthesis of larger oligosaccharides where reactivity tends to decrease. nih.govnih.gov

Table 3: Yields from a Regenerative Glycosylation Protocol

| Glycosyl Donor | Glycosyl Acceptor | Product | Yield | Reference |

| Thiogalactoside 1 | Glucopyranoside 10 | Disaccharide 11 | 58% | nih.gov |

| Thiogalactoside 1 | Glucopyranoside 2 | Disaccharide 3 | 92% | nih.gov |

| Thioglucoside 24 | Glucopyranoside 2 | Disaccharide 25 | 87% | nih.gov |

Chemical Reactivity of the Anomeric Thiol Group

The anomeric thiol group of Beta-D-thioglucose sodium salt hydrate is a focal point of its chemical reactivity, enabling a variety of transformations that are valuable in synthetic chemistry. This nucleophilic sulfur atom participates in addition reactions, polymerizations, and the formation of disulfide bridges, demonstrating its versatility as a synthetic building block.

Thiol-Michael Addition Reactions in Chemical Synthesis

The thiol group of Beta-D-thioglucose allows it to readily participate in Thiol-Michael addition reactions, a type of conjugate addition. caymanchem.com This reaction, often referred to as a "click" chemistry reaction, involves the addition of a nucleophilic thiol to an electron-deficient alkene, known as a Michael acceptor. wikipedia.orgresearchgate.net The process is typically catalyzed by a mild base or nucleophile, which deprotonates the thiol to form a more reactive thiolate anion. researchgate.netrsc.orgnsf.gov

The mechanism for a base-catalyzed Thiol-Michael addition proceeds as follows:

A base abstracts the acidic proton from the thiol group (-SH) of Beta-D-thioglucose, generating a highly nucleophilic thiolate anion (-S⁻). researchgate.net

The thiolate anion then attacks the β-carbon of the activated alkene (the Michael acceptor). researchgate.net

This addition forms a resonance-stabilized enolate intermediate.

The enolate is subsequently protonated by a proton source, which can be the conjugate acid of the base catalyst or another thiol molecule, to yield the final thioether product and regenerate the catalyst. researchgate.net

This reaction is highly efficient and regioselective, resulting in an anti-Markovnikov addition product. wikipedia.org The versatility of the Thiol-Michael addition makes Beta-D-thioglucose a useful synthon for conjugating the glucose moiety to a wide range of molecules, including polymers and biomolecules, for applications in materials science and drug delivery. researchgate.net

Polymerization Reactions Initiated by Thiol Functionality

The thiol functionality of Beta-D-thioglucose also enables it to act as an initiator or a monomer in polymerization reactions, particularly in thiol-ene polymerizations. caymanchem.com Thiol-ene reactions are radical-mediated processes that involve the step-growth addition of a thiol to an alkene ('ene'). wikipedia.orgnih.gov

The polymerization is typically initiated by photolysis or thermolysis of a radical initiator, which generates a thiyl radical (RS•) from the thiol group of Beta-D-thioglucose. The reaction proceeds via a chain mechanism:

Chain Initiation : A radical initiator abstracts the hydrogen atom from the thiol group of thioglucose, forming a thiyl radical.

Chain Propagation :

The thiyl radical adds to an alkene monomer across the double bond, forming a carbon-centered radical intermediate.

This carbon-centered radical then abstracts a hydrogen atom from another thioglucose molecule in a chain-transfer step. This regenerates a thiyl radical and forms a stable thioether linkage, propagating the chain. wikipedia.orgnih.gov

This process results in the formation of a polymer network. Thiol-ene polymerizations are known for their high efficiency, rapid reaction rates, and resistance to oxygen inhibition, making them suitable for creating uniform polymer networks and hydrogels for biomedical applications. wikipedia.orgnih.gov Beta-D-thioglucose can be incorporated into polymer backbones or used as a pendant group, imparting hydrophilicity and biocompatibility to the resulting material. fishersci.cafishersci.com

Formation of Glycosyl Disulfides and their Synthetic Significance

The anomeric thiol of Beta-D-thioglucose is a key precursor for the synthesis of glycosyl disulfides, which are compounds containing a sulfur-sulfur linkage at the anomeric position. researchgate.netrsc.org These structures are of significant interest as they can act as mimics of natural glycosidic bonds but with different chemical properties, offering resistance to enzymatic cleavage. researchgate.net Glycosyl disulfides have applications as glycosyl donors in carbohydrate synthesis and in the preparation of neoglycoconjugates. rsc.orgresearchgate.net

The synthesis of glycosyl disulfides from Beta-D-thioglucose can be achieved through two main pathways:

Formation of Symmetrical Disulfides : The direct oxidation of two molecules of a glycosyl thiol leads to a symmetrical disulfide. researchgate.net This can be accomplished using various oxidizing agents. researchgate.net For example, reacting Beta-D-thioglucose with iodine (I₂) or hydrogen peroxide (H₂O₂) effectively yields the corresponding symmetrical diglycosyl disulfide. researchgate.net

Formation of Unsymmetrical Disulfides : The synthesis of unsymmetrical disulfides, where the thioglucose is linked to a different thiol-containing molecule, requires more controlled methods. One common approach involves the reaction of a glycosyl thiol with an electrophilic sulfenyl reagent. researchgate.netrsc.org Alternatively, a 1:1 mixture of two different thiols, such as Beta-D-thioglucose and another thiol, can be oxidized under controlled conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to favor the formation of the unsymmetrical product. researchgate.net Another method involves reacting an excess of thioglucose with an azo compound like diethyl azodicarboxylate (DEAD), followed by the addition of a second, different thiol. nih.gov

| Synthesis Method | Reagents | Product Type | Reference |

| Oxidation | Iodine (I₂), Hydrogen Peroxide (H₂O₂) | Symmetrical | researchgate.net |

| Oxidation of Mixed Thiols | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Unsymmetrical | researchgate.net |

| Azo-Compound Mediated | Diethyl azodicarboxylate (DEAD), excess thioglucose, second thiol | Unsymmetrical | nih.gov |

Reactions with Isothiocyanates and Formation of Novel Degradation Products

Beta-D-thioglucose is a known breakdown product of glucosinolates, which are secondary metabolites found in Brassica vegetables. nih.govchemrxiv.org During thermal processing, such as boiling, thioglucose can react with isothiocyanates (ITCs)—another class of glucosinolate degradation products—to form novel heterocyclic compounds. nih.govchemrxiv.org

Research has shown that when heated in an aqueous solution, thioglucose reacts with health-promoting isothiocyanates like sulforaphane and allyl isothiocyanate (AITC). nih.gov This reaction leads to the formation of 3-alk(en)yl-4-hydroxythiazolidine-2-thiones. Specifically, the reaction with sulforaphane yields 4-hydroxy-3-(4-(methylsulfinyl)butyl)thiazolidine-2-thione, and the reaction with AITC produces 3-allyl-4-hydroxythiazolidine-2-thione. nih.gov These novel degradation products have been identified and quantified in boiled cabbage samples. nih.gov

| Isothiocyanate Reactant | Resulting Thiazolidine-2-thione Product | Reference |

| Sulforaphane | 4-hydroxy-3-(4-(methylsulfinyl)butyl)thiazolidine-2-thione | nih.gov |

| Allyl isothiocyanate (AITC) | 3-allyl-4-hydroxythiazolidine-2-thione | nih.gov |

The formation of 3-alk(en)yl-4-hydroxythiazolidine-2-thiones from the reaction of thioglucose with isothiocyanates is proposed to proceed through a multi-step mechanism. nih.gov While the full details are a subject of ongoing research, a plausible pathway based on experimental evidence has been suggested:

Initial Nucleophilic Attack : The reaction initiates with the nucleophilic attack of the thiol group of Beta-D-thioglucose on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a dithiocarbamate intermediate.

Intramolecular Rearrangement and Cyclization : The dithiocarbamate intermediate is unstable and undergoes further transformation. It is proposed that the thioglucose moiety undergoes a retro-aldol-type reaction. This fragmentation would generate a reactive intermediate, likely mercaptoacetaldehyde.

Cyclization and Ring Formation : The mercaptoacetaldehyde intermediate then reacts with the isothiocyanate-derived portion. This involves an intramolecular cyclization, where the nitrogen atom attacks one of the carbonyl carbons and the sulfur atom attacks the other, leading to the formation of the five-membered thiazolidine ring.

Final Product Formation : Subsequent rearrangement and stabilization steps yield the final 4-hydroxy-3-alk(en)ylthiazolidine-2-thione product. nih.gov

This proposed mechanism accounts for the incorporation of the isothiocyanate's alkyl or alkenyl group at the N-3 position of the thiazolidine ring and the presence of the hydroxyl group at the C-4 position, which originates from the glucose backbone. nih.gov

Structural Characterization and Conformational Analysis of Beta D Thioglucose Sodium Salt Hydrate and Its Derivatives

X-ray Crystallographic Studies of Thioglucose Metal Salts

X-ray crystallography is an indispensable technique for determining the precise three-dimensional structure of crystalline solids, offering unambiguous information on bond lengths, bond angles, and stereochemistry. nih.gov Studies on thioglucose metal salts, which serve as close analogs for the sodium salt, have provided critical insights into their solid-state structures.

Coordination bonds and hydrogen bonds are the primary non-covalent interactions that define the crystal structures of thioglucose metal salts. In the case of potassium 1-thio-β-D-glucoside monohydrate, each thioglucoside anion coordinates to four separate K+ cations. nih.gov This coordination primarily involves three of the four hydroxyl groups on the pyranose ring, highlighting the crucial role of these functional groups in building the polymeric structure. nih.gov Interestingly, the negatively charged thiolate group does not form a strong coordination bond with the potassium cation. Instead, it acts as a key player in the hydrogen-bonding network, accepting hydrogen bonds from four different hydroxyl groups. nih.gov This extensive network of hydrogen bonds provides additional stability to the crystal lattice. nih.govresearchgate.netnih.gov

In the crystal structure of a sodium thiotolyl D-glucuronate derivative, an unusual five-coordinate sodium ion is observed. manchester.ac.uk The sodium cation is coordinated by five oxygen atoms from the sugar molecules, without the involvement of water molecules as ligands, forming a distorted trigonal bipyramidal geometry. manchester.ac.uk This contrasts with the more commonly observed six-coordinate octahedral geometry for sodium ions in carbohydrate complexes. manchester.ac.uk

The six-membered pyranose ring is not planar and typically adopts a stable chair conformation. uomustansiriyah.edu.iqmasterorganicchemistry.com X-ray crystallographic data allows for a precise analysis of this conformation. For potassium 1-thio-β-D-glucoside monohydrate, the conformation of the pyranose ring has been quantified using Cremer-Pople puckering parameters. nih.gov These parameters provide a detailed description of the ring's shape. nih.govbeilstein-journals.org

The analysis indicates that the pyranose ring in the potassium salt adopts a chair conformation (specifically, a ⁴C₁ chair) but is slightly distorted from its ideal geometry. nih.gov This distortion is a common feature in substituted pyranose rings, arising from the steric and electronic effects of the substituents. beilstein-journals.orgresearchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Q (Total Puckering Amplitude) | 0.575 Å | Measures the degree of puckering or non-planarity of the ring. |

| θ (Theta) | 8.233° | These angles define the specific type of conformation (e.g., chair, boat) and the nature of its distortion. A θ value near 0° is characteristic of a chair conformation. |

| ϕ (Phi) | 353.773° |

Spectroscopic Investigations

Spectroscopic techniques are vital for characterizing compounds in solution and complementing the solid-state data from X-ray crystallography. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms, while Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of Beta-D-thioglucose sodium salt in solution. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a fingerprint that confirms its identity and offers insights into its conformation. nih.govresearchgate.net

In the ¹H NMR spectrum, the anomeric proton (H-1), which is attached to the same carbon as the sulfur atom, is of particular diagnostic importance. Its chemical shift and coupling constant to the adjacent proton (H-2) are characteristic of the β-anomeric configuration. For β-D-glucopyranose, the H-1 signal appears as a doublet with a large coupling constant (J₁,₂), indicative of a trans-diaxial relationship with H-2, which is consistent with a ⁴C₁ chair conformation. nih.gov The substitution of the hydroxyl group with a thiolate group at the anomeric position is expected to shift the H-1 resonance upfield compared to its oxygenated counterpart.

| Carbon Atom | β-D-glucopyranose researchgate.net | Expected for β-D-thioglucose derivative |

|---|---|---|

| C-1 | 95.9 | Significantly upfield shifted |

| C-2 | 74.2 | ~75-78 |

| C-3 | 75.9 | ~77-80 |

| C-4 | 69.4 | ~70-73 |

| C-5 | 75.9 | ~77-80 |

| C-6 | 60.7 | ~61-64 |

Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental formula of a compound. For Beta-D-thioglucose sodium salt (C₆H₁₁NaO₅S), the calculated molecular weight is approximately 218.2 g/mol . caymanchem.comfishersci.ca Standard mass spectrometry would show a molecular ion peak corresponding to this mass, confirming the identity of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a much more precise mass measurement, often to four or more decimal places. umb.eduscg.ch This high accuracy allows for the unambiguous determination of the elemental formula. mdpi.com For instance, HRMS can easily distinguish C₆H₁₁NaO₅S from other potential compounds that might have the same nominal mass but a different elemental composition. This capability is crucial for verifying the purity and identity of the synthesized or isolated compound. umb.edunih.gov HRMS is also instrumental in studying the fragmentation patterns of the molecule, which can provide further structural information. mdpi.comresearchgate.net

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₆H₁₁NaO₅S | - |

| Molecular Weight (Nominal) | 218.2 g/mol caymanchem.comfishersci.ca | MS |

| Exact Mass | 218.0225 Da | HRMS |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. For Beta-D-thioglucose sodium salt hydrate (B1144303), IR spectroscopy provides a characteristic "fingerprint," revealing the key chemical bonds that constitute its structure.

The IR spectrum of Beta-D-thioglucose sodium salt hydrate is dominated by features arising from its hydroxyl (-OH), carbon-hydrogen (C-H), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. The presence of water of hydration also contributes to the spectrum, primarily in the hydroxyl stretching region.

Key absorption bands are interpreted as follows:

O-H Stretching: A very broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹. This broadness is a result of extensive hydrogen bonding between the multiple hydroxyl groups on the glucose ring and the water molecules of hydration.

C-H Stretching: Absorptions corresponding to the stretching vibrations of C-H bonds in the pyranose ring and the hydroxymethyl group are found in the 2850-3000 cm⁻¹ region. libretexts.orgpressbooks.pub These are characteristic of sp³ hybridized carbon atoms. libretexts.org

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule. libretexts.org Within this region, several important vibrations can be identified:

C-O Stretching: Strong bands in the 1000-1200 cm⁻¹ range are assigned to the stretching vibrations of the C-O single bonds of the hydroxyl groups and the ether linkage within the pyranose ring. libretexts.org

C-S Stretching: The vibration of the C-S bond typically gives rise to a weaker absorption in the 600-800 cm⁻¹ range.

Bending Vibrations: This region also contains various bending vibrations (scissoring, rocking, and wagging) of C-H and O-H groups. libretexts.org

The analysis of these characteristic absorption bands allows for the confirmation of the primary functional groups within the this compound molecule.

Table 1: Characteristic Infrared Absorption Bands for this compound Data synthesized from general principles of IR spectroscopy. libretexts.orglibretexts.org

| Frequency Range (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3600 - 3200 | Strong, Broad | O-H (Alcohol, Water) | Stretching |

| 3000 - 2850 | Medium, Sharp | C-H (Alkane) | Stretching |

| 1200 - 1000 | Strong | C-O (Alcohol, Ether) | Stretching |

| 800 - 600 | Weak to Medium | C-S (Thiolate) | Stretching |

Surface-Enhanced Raman Spectroscopy (SERS) for Monolayer Characterization

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique capable of providing detailed structural information about molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. researchgate.net For Beta-D-thioglucose and its derivatives, SERS is particularly valuable for characterizing the formation and structure of self-assembled monolayers (SAMs) on gold substrates. The thiol group (-SH) or thiolate (-S⁻) of the molecule forms a strong covalent bond with the gold surface, leading to the spontaneous formation of an ordered monolayer. nih.govacs.org

Research utilizing SERS for the characterization of 1-thio-β-D-glucose on gold nanoparticle-modified electrodes has demonstrated the technique's utility. nih.govresearchgate.net The SERS spectra confirm the successful formation of the monolayer and provide insights into the orientation and chemical integrity of the adsorbed molecules. nih.gov The enhancement of the Raman signal is so significant that it allows for the detection of sub-monolayer quantities of the material. arxiv.org

Key findings from SERS analysis of thioglucose monolayers on gold include:

Confirmation of Adsorption: The appearance of characteristic vibrational modes associated with the thioglucose molecule in the SERS spectrum confirms its presence on the gold surface.

Au-S Bond Formation: A low-frequency band, typically below 300 cm⁻¹, can be attributed to the stretching vibration of the newly formed gold-sulfur (Au-S) bond, providing direct evidence of covalent attachment to the surface. nih.gov

Molecular Orientation and Integrity: By analyzing the relative intensities of different Raman bands, information about the orientation of the adsorbed molecules relative to the surface can be inferred. SERS studies have shown that at certain electrochemical potentials, the thioglucose molecules largely preserve their lactol ring structure within the monolayer. nih.govacs.org

Detection of Oxidation: SERS is sensitive enough to detect chemical changes in the monolayer. For instance, at more positive electrochemical potentials, the oxidation of the thioglucose molecules can be observed through distinct changes in the SERS spectrum. nih.govacs.org The monolayer of 1-thio-β-D-glucose (TG) is primarily composed of an oxidized product at potentials more positive than 0.20 V vs SCE. nih.gov

These detailed molecular-level insights make SERS an indispensable tool for the characterization of this compound and its derivatives in the context of surface modification and functionalization.

Table 2: Selected SERS Bands for 1-Thio-β-D-glucose Monolayers on a Gold Surface Data derived from studies on 1-Thio-β-D-glucose SAMs. nih.govacs.orgresearchgate.net

| Raman Shift (cm⁻¹) | Tentative Assignment | Significance in Monolayer Characterization |

| < 300 | Au-S Stretch | Direct evidence of chemisorption to the gold surface. |

| 600 - 750 | C-S Stretch | Confirms the presence of the thiol/thiolate linkage. |

| 1000 - 1200 | C-O Stretch, C-C Stretch | Indicates the integrity of the pyranose ring structure. |

| 2850 - 3000 | C-H Stretch | Confirms the presence of the aliphatic portions of the molecule. |

Biochemical and Enzymatic Interactions of Beta D Thioglucose Sodium Salt Hydrate

Role as an Enzymatic Substrate and Analog

Beta-D-thioglucose, an analog of Beta-D-glucose where the anomeric hydroxyl group is replaced by a thiol group, exhibits interesting interactions with enzymes that typically process glucose. Its structural similarity allows it to enter the active sites of these enzymes, but the presence of sulfur instead of oxygen at the C1 position alters its reactivity and the nature of the resulting products.

Beta-D-thioglucose can act as a substrate for the enzyme glucose oxidase (GOx) caymanchem.com. Glucose oxidase is an oxidoreductase that specifically catalyzes the oxidation of β-D-glucose nih.govmegazyme.com. The typical reaction involves the conversion of β-D-glucose to D-glucono-δ-lactone, with molecular oxygen acting as the electron acceptor, producing hydrogen peroxide as a byproduct nih.govmegazyme.comresearchgate.net. While the enzyme is highly specific for the β-anomer of D-glucose, it can also oxidize other monosaccharides, albeit at much slower rates nih.gov. The ability of glucose oxidase to process Beta-D-thioglucose demonstrates that the substitution of the anomeric oxygen with sulfur does not completely prevent enzymatic recognition and catalysis caymanchem.com.

| Substrate | Enzyme | Primary Product | Byproduct |

|---|---|---|---|

| β-D-Glucose | Glucose Oxidase | D-glucono-δ-lactone | Hydrogen Peroxide (H₂O₂) |

| Beta-D-thioglucose | Glucose Oxidase | 1-Thio-β-D-gluconic Acid | Not specified in sources |

When glucose oxidase acts upon Beta-D-thioglucose, the enzymatic oxidation leads to the formation of 1-Thio-β-D-gluconic acid caymanchem.com. This is analogous to the natural reaction where the oxidation of β-D-glucose yields D-glucono-δ-lactone, which is subsequently hydrolyzed to D-gluconic acid nih.govresearchgate.netresearchgate.net. The formation of this thio-acid product confirms the role of Beta-D-thioglucose as a substrate for the enzyme and highlights the distinct chemical pathway resulting from the presence of the sulfur atom caymanchem.com.

Research into Glycosidase Inhibition by Thioglucose Derivatives

Thiosugars, which are carbohydrate analogs containing a sulfur atom in place of oxygen, have become a significant area of research for their potential as inhibitors of glycosidases nih.govresearchgate.net. These enzymes are involved in numerous biological processes, and their inhibition has therapeutic potential acs.org. The altered physicochemical properties of thiosugars, due to the presence of the endocyclic sulfur atom, can modulate their interaction with the enzyme's active site, often leading to strong binding and inhibition researchgate.net.

The investigation of thiosugars as glycosidase inhibitors has revealed that the sulfur atom can contribute to stronger binding within the enzyme's active site, potentially through hydrophobic interactions nih.govresearchgate.net. For example, 5-thio-L-fucose was identified as a potent inhibitor of α-fucosidase, with studies suggesting that a hydrophobic interaction between the ring sulfur and the enzyme is responsible for its strong binding nih.govresearchgate.net. Similarly, 5-thio-d-xylopyranose has demonstrated effective inhibitory activity against β-d-xylosidase researchgate.net. These findings have spurred synthetic efforts to create various thiosugar derivatives, including di- and trisaccharide analogs, which are often resistant to glycosidase-catalyzed hydrolysis nih.govnih.gov.

A notable area of research involves permanently charged thiosugar analogues, which can serve as powerful probes for enzyme active sites. A prime example is the natural product salacinol, a potent α-glucosidase inhibitor isolated from Salacia extracts nih.govnih.govrsc.org. Salacinol possesses a unique zwitterionic structure, featuring a thiosugar sulfonium (B1226848) cation and a sulfate anion nih.govrsc.org. This permanent charge is crucial for its inhibitory mechanism. Structure-activity relationship studies have indicated that the sulfonium ion in the thiafuran ring is a key component for its potent activity nih.gov. In silico docking studies have further elucidated the binding mechanism, showing that the charged thiosugar structure of salacinol and its derivatives interacts with key acidic residues in the α-glucosidase active site, such as Asp203, Asp327, and Asp542 nih.gov.

| Inhibitor Class | Example Compound | Key Structural Feature | Mechanism Insight |

|---|---|---|---|

| Thiosugars | 5-thio-L-fucose | Sulfur in pyranose ring | Hydrophobic interaction between sulfur and enzyme active site enhances binding nih.govresearchgate.net. |

| Permanently Charged Thiosugars | Salacinol | Thiosugar sulfonium ion (zwitterionic) | Strong interaction with acidic residues in the enzyme's active site nih.govnih.gov. |

| Iminosugars | 1-deoxynojirimycin | Nitrogen in pyranose ring | Mimics the transition state of the glycosidic bond cleavage mdpi.com. |

To understand the structural requirements for inhibition, studies have been conducted on derivatives of thiosugar inhibitors with altered ring structures. Research on analogues of salacinol, where the 5-membered thiosugar ring was either cleaved or truncated, revealed a critical insight into its inhibitory profile nih.govresearchgate.net. Bioassays of these modified analogues showed them to be inactive as α-glucosidase inhibitors nih.govresearchgate.net. This finding starkly contrasts with some azasugar inhibitors, like 1-deoxynojirimycin, where ring-cleaved analogues retain significant activity nih.govrsc.org. The complete loss of activity in the salacinol analogues underscores that the constrained, intact thiosugar ring is absolutely essential for the potent inhibitory activity of these sulfonium-type inhibitors nih.govresearchgate.net. This highlights that modifications, such as expanding or cleaving the ring, disrupt the precise conformation required for effective binding to the enzyme's active site.

Interactions within Glucosinolate Metabolism Pathways

Glucosinolates are a class of secondary metabolites found predominantly in cruciferous plants. Their breakdown is a key process in plant defense and contributes to the characteristic flavors of these vegetables. This process is primarily enzymatic, catalyzed by myrosinase (a β-thioglucosidase), which cleaves the thioglucosidic bond to release glucose and an unstable aglycone. This aglycone then rearranges to form isothiocyanates, nitriles, or thiocyanates. The glucose moiety released in this reaction is a thioglucose, specifically Beta-D-thioglucose.

While Beta-D-thioglucose is a product of the enzymatic hydrolysis of glucosinolates, research has shown it can also actively participate in the subsequent chemical transformations of other breakdown products, particularly under thermal stress such as cooking. Studies have revealed that the thioglucose released can react non-enzymatically with isothiocyanates, which are also products of glucosinolate breakdown, to form novel heterocyclic compounds.

During aqueous heating, the thiol group of Beta-D-thioglucose can react with the electrophilic carbon of the isothiocyanate group. This reaction leads to the formation of new compounds, thereby altering the profile of glucosinolate breakdown products. For instance, the reaction of thioglucose with sulforaphane and allyl isothiocyanate, two common isothiocyanates, has been shown to produce 4-hydroxy-3-(4-(methylsulfinyl)butyl)thiazolidine-2-thione and 3-allyl-4-hydroxythiazolidine-2-thione, respectively researchgate.netnih.gov.

The formation of these novel compounds indicates that Beta-D-thioglucose is not merely an inert byproduct but can actively influence the chemical composition of foods during processing. This has implications for the bioavailability and physiological effects of glucosinolate-derived compounds.

Table 1: Quantification of Novel Glucosinolate Breakdown Products Formed from the Reaction of Thioglucose with Isothiocyanates in Boiled Cabbage

| Isothiocyanate Precursor | Novel Compound Formed | Concentration in Boiled Cabbage (pmol/g fresh weight) |

| Sulforaphane | 4-hydroxy-3-(4-(methylsulfinyl)butyl)thiazolidine-2-thione | 92 nih.gov |

| Allyl isothiocyanate | 3-allyl-4-hydroxythiazolidine-2-thione | 19 nih.gov |

Studies on Thiol-Dependent Enzymatic Pathways

Thiol-dependent enzymes are a broad category of enzymes that utilize a cysteine residue's thiol group in their catalytic mechanism. Given that Beta-D-thioglucose sodium salt hydrate (B1144303) possesses a thiol group, its potential interaction with these enzymes is of scientific interest.

Glutathione S-transferases (GSTs) are a major family of thiol-dependent enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. They catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic substrates, rendering them more water-soluble and easier to excrete.

A thorough review of the scientific literature reveals a lack of studies specifically investigating the interaction between Beta-D-thioglucose sodium salt hydrate and Glutathione S-Transferase. There is no direct evidence to suggest that this compound acts as a substrate, inhibitor, or inducer of GSTs.

The typical substrates for GSTs are diverse and include a variety of electrophilic compounds. The enzyme's active site has a specific binding site for glutathione (the G-site) and a more variable hydrophobic binding site for the electrophilic substrate (the H-site). While GSTs can interact with various sulfur-containing molecules, the specificity for glutathione is generally high.

Inhibitors of GSTs are also structurally diverse and can be competitive with respect to either the glutathione or the electrophilic substrate binding site. Some known inhibitors include glutathione derivatives and various flavonoids. However, thioglucosides have not been identified as a class of GST inhibitors in the current body of research.

Given the absence of specific research, any potential interaction between this compound and Glutathione S-Transferase remains speculative and would require dedicated experimental investigation to be confirmed or refuted.

Applications of Beta D Thioglucose Sodium Salt Hydrate in Chemical Biology and Materials Science

Utility as a Carrier Molecule for Cellular Uptake Studies

The structural similarity of beta-D-thioglucose to D-glucose allows it to be recognized by cellular glucose transporters. This property is exploited in chemical biology to use it as a carrier molecule, facilitating the entry of various substances into cells for research purposes. By attaching markers, polymers, or nanoparticles to the thioglucose moiety, scientists can study the pathways of cellular internalization and the subsequent intracellular fate of these materials.

Beta-D-thioglucose sodium salt serves as a crucial component in the design of glycopolymers and functionalized nanoparticles for targeted cellular delivery. Research has demonstrated the synthesis of well-defined, highly glycosylated polymers based on pentafluorostyrene, where thioglucose is a key component. These polymers and nanoparticles have been successfully used to study uptake mechanisms in specific cell lines.

In one study, the uptake of such polymers and nanoparticles by human hepatocellular carcinoma cells (HepG2) was investigated. The research highlighted that the cellular uptake of these thioglucose-functionalized materials is a significant area of study, providing insights into how glycosylation patterns affect interactions with cell surfaces and subsequent internalization. The thiol group on the glucose analog allows for versatile chemical reactions, including polymerization, making it an ideal candidate for creating these complex carrier systems. fortunejournals.com

| Research Model | Delivered Moiety | Key Finding |

| Human Hepatocellular Carcinoma Cells (HepG2) | Highly glycosylated, pentafluorostyrene-based polymers and nanoparticles | Demonstrated the utility of thioglucose in creating complex macromolecules for cellular uptake studies. fortunejournals.com |

Functionalization of Surfaces and Interfaces for Research Applications

The thiol group in beta-D-thioglucose sodium salt hydrate (B1144303) provides a robust anchor for immobilizing the molecule onto metal surfaces, most notably gold. This has led to its widespread use in materials science for creating well-defined, functionalized interfaces with specific chemical and physical properties tailored for various research applications.

Self-assembled monolayers (SAMs) of 1-thio-β-D-glucose can be formed on gold electrode surfaces. researchgate.netnih.gov This process involves the spontaneous organization of the thioglucose molecules, with the sulfur atom binding to the gold surface and the glucose headgroup extending outwards. researchgate.netnih.gov Studies have shown that passive self-assembly from a methanol (B129727) solution produces a stable, albeit disordered, monolayer. nih.gov The formation and properties of these SAMs have been characterized using techniques such as cyclic voltammetry, differential capacitance, and electrochemical scanning tunneling microscopy (EC-STM). nih.gov Research using electrochemical surface-enhanced Raman spectroscopy (EC-SERS) has further confirmed the formation of a monolayer on nanoparticle-modified gold substrates. nih.gov

The SAMs formed by 1-thio-β-D-glucose on gold surfaces are notably hydrophilic due to the exposed glucose headgroups. researchgate.netnih.gov Spectroscopic data suggests that these SAMs are well-hydrated, a property that is crucial for creating biologically relevant interfaces. nih.gov This hydrophilicity makes these functionalized surfaces excellent substrates for constructing biomimetic membranes, as they can support the formation of lipid bilayers while maintaining a crucial layer of hydration between the membrane and the metal support. researchgate.net This "water cushion" is essential for mimicking the natural environment of cell membranes and for studying the behavior of membrane-associated proteins. researchgate.net

The hydrophilic and well-hydrated nature of 1-thio-β-D-glucose SAMs has been instrumental in the successful engineering of floating bilayer lipid membranes (fBLMs) on gold electrodes. researchgate.net These fBLMs are separated from the metal surface by the thioglucose monolayer, which provides the necessary aqueous space to prevent denaturation of membrane components and allow for the incorporation of transmembrane proteins for electrochemical studies. researchgate.net For instance, a floating bilayer composed of a mixture of DMPC, DMPE-PEG350, and cholesterol has been successfully assembled on a thioglucose-modified Au(111) surface to study channel peptides. researchgate.net This architecture allows for the investigation of ion channel activity and other membrane transport processes using electrochemical techniques. researchgate.net

| Application | Substrate | Key Feature of Thioglucose | Research Finding |

| SAM Formation | Gold Electrodes | Thiol group for strong Au-S bond | Forms stable, hydrophilic monolayers. researchgate.netnih.gov |

| Biomimetic Membranes | Gold Surfaces | Hydrophilic glucose headgroup | Creates a well-hydrated surface suitable for lipid bilayer deposition. researchgate.netnih.gov |

| Floating Bilayer Membranes | Gold Electrodes | Forms a "water cushion" | Enables the study of membrane proteins in a near-native environment using electrochemical methods. researchgate.net |

Development of Radiolabeled Thioglucose Analogs for Research Probes

The development of radiolabeled glucose analogs is a cornerstone of molecular imaging, particularly in oncology, as cancer cells often exhibit increased glucose uptake. Labeling thioglucose with radioisotopes creates probes that can be tracked non-invasively in biological systems, providing valuable information on metabolic processes and the localization of disease.

Research has focused on labeling 1-thio-β-D-glucose with various radionuclides for use as imaging agents. The most extensively studied of these is the technetium-99m (99mTc) labeled analog. nih.gov 99mTc-labeled 1-thio-β-D-glucose (99mTc-1-TG) has been synthesized with high labeling efficiency and evaluated as a potential tumor-seeking agent. nih.gov Cell uptake assays have shown that its accumulation in tumor cells is comparable to that of the widely used clinical tracer [18F]FDG. nih.gov

More recently, efforts have been made to develop thioglucose analogs labeled with positron-emitting radionuclides for use in Positron Emission Tomography (PET), which offers higher resolution and sensitivity than SPECT imaging. A notable example is a Gallium-68 (68Ga) labeled thioglucose derivative, 68Ga-NODA-thioglucose. researchgate.net Biodistribution studies of this compound in tumor-bearing mice have shown significant tumor uptake, suggesting its potential as a PET tracer for clinical applications. researchgate.net

| Radiolabeled Analog | Isotope | Imaging Modality | Key Research Finding |

| 99mTc-1-thio-β-D-glucose | Technetium-99m (99mTc) | SPECT | High labeling efficiency and tumor cell uptake comparable to [18F]FDG. nih.gov |

| 68Ga-NODA-thioglucose | Gallium-68 (68Ga) | PET | Demonstrated significant tumor uptake in preclinical models, showing promise as a PET imaging agent. researchgate.net |

Technetium-99m Labeling for Analytical and Investigative Procedures

The thiol group in Beta-D-thioglucose sodium salt hydrate serves as an effective anchor for radiolabeling with metastable technetium-99 (B83966) (⁹⁹ᵐTc), a gamma-emitting radionuclide widely used in diagnostic imaging. The resulting complex, ⁹⁹ᵐTc-labeled 1-thio-beta-D-glucose (⁹⁹ᵐTc-1-TG), has been synthesized and investigated as a potential tumor-seeking agent. nih.gov

Research has demonstrated that ⁹⁹ᵐTc-1-TG can be synthesized with a high labeling efficiency, exceeding 97%. nih.gov The stability of the compound is pH-dependent, showing greater stability in acidic conditions compared to neutral or basic environments. nih.gov The concentration of the 1-thio-beta-D-glucose ligand during the synthesis process is a critical parameter, influencing the characteristics of the final labeled product as observed through High-Performance Liquid Chromatography (HPLC). nih.gov These labeling procedures are fundamental for preparing the compound for its use in analytical and investigative assays, such as those examining cellular uptake.

In vitro Tumor Cell Uptake Assays in Research

Capitalizing on the increased glucose consumption characteristic of many malignant cells, ⁹⁹ᵐTc-1-TG has been evaluated in in vitro tumor cell uptake assays. nih.gov As a glucose analog, it is designed to be recognized and transported into cells by glucose transporters, allowing for the visualization of metabolic activity. nih.govnih.gov

Studies involving various tumor cell lines, including brain, colorectal, and lung cancer cells, have been conducted to assess its efficacy. nih.govnih.gov Research findings indicate that the cellular uptake of ⁹⁹ᵐTc-1-TG is dependent on the concentration of the ligand used during its synthesis, with the lowest tested concentration (0.5 mg/ml) resulting in the highest uptake by tumor cells. nih.gov In comparative studies under varying glucose and insulin (B600854) conditions, the uptake of ⁹⁹ᵐTc-1-TG was not significantly different from that of the clinically established radiotracer, [¹⁸F]FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose). nih.gov However, other studies in specific xenograft models concluded that the compound showed insufficient tumor uptake for diagnostic purposes, highlighting the complexity of its biological interactions. nih.gov

| Parameter | Finding | Source |

| Optimal Ligand Concentration | The highest tumor cell uptake was achieved with the lowest tested ligand concentration (0.5 mg/ml) of 1-thio-beta-D-glucose during ⁹⁹ᵐTc labeling. | nih.gov |

| Comparative Uptake | ⁹⁹ᵐTc-1-TG uptake was not significantly different from [¹⁸F]FDG uptake under varying glucose and insulin concentrations in certain assays. | nih.gov |

| Labeling Efficiency | Synthesis of ⁹⁹ᵐTc-1-TG was achieved with a high labeling efficiency of >97%. | nih.gov |

| pH Stability | 1-Thio-beta-D-glucose demonstrated higher stability at acidic pH compared to neutral and basic pH. | nih.gov |

Role as a Chiral Ligand in Coordination Chemistry

The inherent chirality of the glucose backbone, combined with the presence of a soft sulfur donor atom, makes Beta-D-thioglucose a valuable chiral ligand in coordination chemistry. A ligand is a molecule that binds to a central metal atom to form a coordination complex. The specific stereochemistry of the thioglucose molecule can influence the geometry and properties of the resulting metal complexes.

Complexation with Thiophilic Metal Centers

The sulfur atom in the thiol group of Beta-D-thioglucose has a strong affinity for thiophilic ("sulfur-loving") metal centers. This property is the basis for its use in forming stable coordination complexes. Its application in labeling with Technetium-99m is a prime example of its ability to coordinate with a metal ion. nih.gov Similarly, it can act as a thiol-containing ligand for other thiophilic metals like iron, forming the basis for dinitrosyl iron complexes. nih.govnih.gov

Formation of Metal Complexes with Deprotonated Thiolate Donors

In its sodium salt form, the compound exists with a deprotonated thiol group, known as a thiolate (S⁻). This anionic thiolate is a potent donor that readily forms coordinate bonds with positively charged metal ions. The formation of stable metal complexes, such as dinitrosyl iron complexes (DNICs), relies on the coordination of two deprotonated thiolate ligands to an iron center. nih.gov The general structure for such a complex is often represented as [(RS⁻)₂Fe⁺(NO⁺)₂], where RS⁻ represents the thiolate ligand. nih.gov

Ligands in Dinitrosyl Iron Complexes for Nitric Oxide Release Studies

Beta-D-thioglucose can serve as the thiol-containing ligand in the formation of DNICs. These complexes are of significant interest in biomedical research as they function as storage and transport vehicles for nitric oxide (NO). rsc.org The iron-dinitrosyl fragments, [Fe(NO)₂], are the biologically active components capable of generating and releasing neutral NO molecules and nitrosonium ions (NO⁺). nih.gov

The nature of the thiol ligand is a critical determinant of the complex's properties, including the rate of NO release. researchgate.net By incorporating Beta-D-thioglucose into these structures, researchers can study the controlled release of NO, which plays a crucial role in various physiological processes. These DNICs are considered a "working form" of endogenous NO, responsible for its accumulation, stabilization, and transfer to biological targets. nih.gov

| Complex Type | Metal Center | Ligand Form | Application | Source |

| Radiopharmaceutical | Technetium-99m (Tc) | Thiol | Tumor Imaging | nih.gov |

| Dinitrosyl Iron Complex (DNIC) | Iron (Fe) | Thiolate (RS⁻) | Nitric Oxide (NO) Release | nih.govnih.govrsc.org |

Glycomimetic Applications in Biochemical Research

A glycomimetic is a compound that mimics the structure and/or function of carbohydrates. By replacing the anomeric oxygen of D-glucose with a sulfur atom, Beta-D-thioglucose acts as a structural mimic of natural glucose. This property allows it to interact with biological systems that recognize and process glucose, such as cellular glucose transporters. fishersci.cacymitquimica.com

This glycomimetic nature is the foundation of its use as a carrier molecule to facilitate the uptake of other molecules, such as markers, polymers, and nanoparticles, into cells. fishersci.cafishersci.dk In the context of tumor imaging, the compound is taken up by cancer cells via the same transport mechanisms that they use to acquire glucose to fuel their high metabolic rate. nih.govnih.gov This application in biochemical research provides a tool to probe glucose transport pathways and to target cells with high glucose uptake.

Investigations into Lectin Binding

Lectins are a class of proteins that exhibit high specificity in binding to carbohydrate structures and are involved in a myriad of biological processes, including cell-cell recognition and immune responses. nih.gov The interaction between carbohydrates and lectins is a cornerstone of glycobiology. unimi.it Given that Beta-D-thioglucose is a structural analog of beta-D-glucose, it is a compound of interest for investigating interactions with glucose-specific lectins. nih.gov

Lectins are categorized based on their structural and functional properties; for instance, S-type lectins are dependent on thiols for their activity. nih.gov The thiol group in this compound makes it a particularly relevant molecule for studying these types of lectin interactions. Research in this area aims to understand how the substitution of the anomeric oxygen with sulfur affects the binding affinity and specificity for various lectins. Sugar inhibition studies are a common method to probe these interactions, where the ability of a carbohydrate analog to inhibit the binding of a known sugar to a lectin is quantified. For example, studies have identified glucose as a potent inhibitor for certain lectins, establishing a basis for comparing the inhibitory potential of analogs like Beta-D-thioglucose. nih.govscirp.org The goal of such investigations is to develop glycomimetics that can modulate the biological activities of lectins, which are implicated in numerous physiological and pathological processes. unimi.it

Table 1: Characteristics of Lectin Types and Potential Interactions This table is generated based on the provided text.

| Lectin Type | Key Characteristic | Relevance of this compound |

|---|---|---|

| General Lectins | Carbohydrate-binding proteins nih.gov | As a glucose analog, it can be used to probe the binding sites of glucose-specific lectins. nih.govscirp.org |

Inclusion in Dynamic Combinatorial Libraries for Carbohydrate Structure Analysis

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the identification of ligands for biological targets. rsc.org This approach utilizes reversible reactions to generate a library of interconverting compounds, known as a dynamic combinatorial library (DCL). nih.govcam.ac.uk The composition of the library can adapt in the presence of a biological target, leading to the amplification of the constituent that binds most strongly. nih.gov

The thiol group of this compound makes it an ideal building block for DCLs based on reversible disulfide bond formation. cam.ac.uk In this context, a collection of different thiol-containing molecules, including thiolated sugars, can be allowed to equilibrate through thiol-disulfide exchange. When a target protein, such as a lectin or other carbohydrate-binding protein, is introduced, it can stabilize the library member(s) that fit its binding site, thus shifting the equilibrium. rsc.orgnih.gov This allows for the rapid screening and identification of novel ligands. researchgate.net The inclusion of this compound in such libraries is particularly valuable for exploring the complex interactions between carbohydrates and proteins, aiding in the analysis of carbohydrate structures that are optimal for binding. nih.gov

Table 2: Principles of Dynamic Combinatorial Chemistry (DCC) This table is generated based on the provided text.

| Principle | Description | Role of this compound |

|---|---|---|

| Reversible Reactions | Building blocks are connected by reversible covalent bonds, allowing the library to be dynamic. nih.gov | The thiol group enables participation in reversible disulfide bond formation, a common reaction in DCC. cam.ac.uk |

| Thermodynamic Control | The concentration of each library member is determined by its thermodynamic stability. cam.ac.uk | Allows for the formation of a diverse and equilibrated library of potential carbohydrate-based ligands. |

Synthetic Reagent in Advanced Organic Chemistry

The unique chemical properties of this compound make it a valuable reagent in advanced organic synthesis. fishersci.cacymitquimica.com The nucleophilic thiol group allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules and materials. caymanchem.com

A prominent application is its use as a capping agent in the synthesis of functionalized gold nanoparticles (AuNPs). nih.gov The thiol group readily forms a strong bond with the gold surface, stabilizing the nanoparticles and preventing their aggregation. nih.govresearchgate.net By coating the nanoparticles with a layer of thioglucose, they are rendered more biocompatible and water-soluble. nih.gov These sugar-coated nanoparticles are being investigated for various biomedical applications, including their potential use in drug delivery and radiotherapy. nih.gov The glucose shell can facilitate cellular uptake, making them promising carrier molecules for markers and therapeutic agents. fishersci.cacymitquimica.com

Beyond nanoparticle synthesis, the thiol group can participate in other important organic reactions, such as the thiol-Michael addition, which is a powerful tool in materials chemistry for the formation of carbon-sulfur bonds. caymanchem.com This reactivity allows for the conjugation of the glucose moiety to other molecules to create novel glycoconjugates and polymers. caymanchem.com

Table 3: Applications in Organic Synthesis This table is generated based on the provided text.

| Application | Description | Role of this compound |

|---|---|---|

| Gold Nanoparticle Synthesis | Used as a stabilizing and functionalizing agent for gold nanoparticles. nih.gov | The thiol group acts as a capping agent, binding to the gold surface to create stable, biocompatible, and water-soluble nanoparticles. nih.govresearchgate.net |

| Bioconjugation | The thiol group allows for covalent attachment to other molecules. | Serves as a precursor for creating complex glycoconjugates and glycopolymers for various applications. caymanchem.com |

Advanced Analytical Methodologies Employed in Thioglucose Research

Electrochemical Characterization Techniques for Surface-Bound Thioglucose

Electrochemical methods are pivotal in understanding the properties of thioglucose monolayers, such as those formed on gold (Au(111)) electrode surfaces. nih.govacs.org These techniques probe the electrical characteristics of the interface between the electrode and the electrolyte, which are significantly altered by the presence of the self-assembled monolayer (SAM). A suite of techniques, including Cyclic Voltammetry (CV), Differential Capacitance (DC) measurements, and Chronocoulometry, are collectively used to investigate the formation, stability, and properties of these layers. nih.govacs.org

Cyclic Voltammetry is a fundamental electrochemical technique used to investigate the properties of self-assembled monolayers of thioglucose on gold surfaces. nih.govacs.org By scanning the potential of the electrode and measuring the resulting current, CV can reveal information about the surface coverage and the blocking properties of the monolayer. cnr.it For instance, in studies characterizing 1-thio-β-D-glucose (β-Tg) monolayers on Au(111), CV is used to confirm the modification of the electrode surface. nih.govacs.org The technique can also be used as a quality control step; for example, CV curves can verify the complete removal of interfering adsorbates, such as citrate, from a nanoparticle-modified gold electrode before the introduction of thioglucose. nih.govacs.org

The effectiveness of the thioglucose monolayer in blocking electron transfer to and from the electrode can be assessed by observing the redox behavior of probe molecules in the solution. cnr.it A well-formed, dense monolayer will typically inhibit the electrochemical reactions of the probe, leading to a decrease in the measured peak currents compared to a bare electrode. cnr.it Furthermore, CV studies have revealed that the method of monolayer formation is critical; potential-assisted assembly of β-Tg can be complicated by the oxidation of the thioglucose molecules themselves. nih.govacs.org

Differential capacitance measurements provide insight into the dielectric properties and structural integrity of the thioglucose monolayer at the electrode-electrolyte interface. nih.govacs.org The formation of a self-assembled monolayer on a gold electrode typically leads to a decrease in the differential capacitance compared to the bare electrode, which is indicative of the displacement of water and ions from the surface by the organic layer. mdpi.com

This technique is particularly sensitive to the organization and packing of the molecules in the monolayer. unesp.brrsc.org Studies on 1-thio-β-D-glucose monolayers have utilized DC measurements to characterize and compare layers formed by different methods (potential-assisted deposition versus passive incubation). nih.govacs.org The capacitance values can help determine the thickness and compactness of the hydrophilic monolayer, providing crucial information about the interface's ability to accumulate charge. mdpi.comresearchgate.net

| System | Key Finding | Reference |

|---|---|---|

| 1-thio-β-D-glucose on Au(111) | DC measurements used to investigate monolayer properties. | nih.govacs.org |

| General Thiol SAMs on Gold | Formation of a monolayer leads to a decrease in capacitance values compared to a bare gold electrode. | mdpi.com |

| Alkanethiol SAMs on Gold | Specific capacitance can be quantitatively measured and mapped at the nanoscale. | rsc.orgresearchgate.net |

Chronocoulometry, which measures the total charge that passes through an electrode as a function of time following a potential step, is another valuable tool for characterizing thioglucose monolayers. als-japan.compalmsens.comals-japan.com This technique was employed alongside CV and DC measurements to investigate the properties of 1-thio-β-D-glucose layers on a Au(111) surface. nih.govacs.org

Chronocoulometry can be used to determine parameters such as the electrode surface area and the diffusion coefficients of electroactive species. als-japan.comals-japan.com In the context of SAMs, it helps in quantifying the amount of adsorbed species and understanding the kinetics of processes occurring at the modified surface. palmsens.com The charge response over time provides information on both the capacitive contribution from the double layer and the Faradaic contribution from any redox reactions, making it useful for studying the barrier properties and stability of the thioglucose film. nih.govacs.orgpalmsens.com

Scanning Probe Microscopy for High-Resolution Surface Analysis

To visualize the structure of thioglucose monolayers at the molecular level, researchers turn to high-resolution imaging techniques like scanning probe microscopy. nih.govacs.org These methods provide direct topographical information about the arrangement of molecules on the substrate surface.

Electrochemical Scanning Tunneling Microscopy (EC-STM) is a powerful in-situ technique that allows for the imaging of conductive surfaces with atomic or molecular resolution while they are immersed in an electrolyte and under potential control. wikipedia.orgxmu.edu.cn This makes it exceptionally well-suited for studying the structure of self-assembled monolayers of thioglucose on gold electrodes under relevant electrochemical conditions. nih.govacs.org